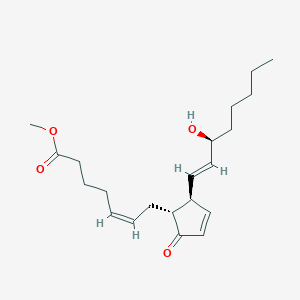

前列腺素A2甲酯

描述

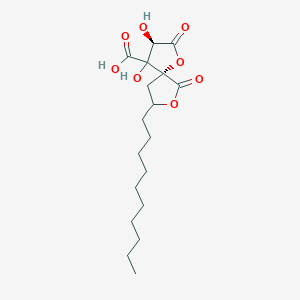

Prostaglandin A2 methyl ester is a methylated derivative of the prostaglandin PGA2 . It has a unique and intricate molecular structure that underlies its diverse physiological functions .

Synthesis Analysis

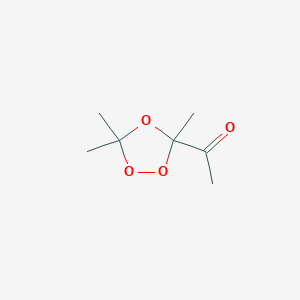

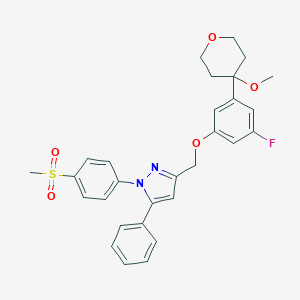

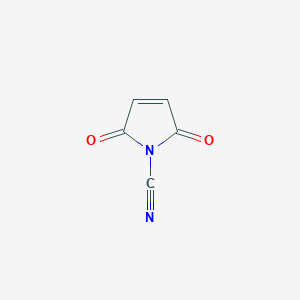

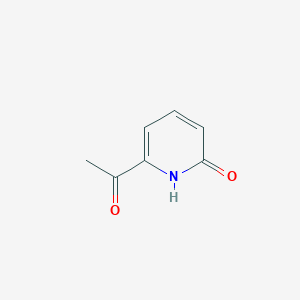

The synthesis of Prostaglandin A2 methyl ester involves several key steps. An unprecedented Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction were utilized in combination for the first time to set the critical stereochemical configurations under mild conditions . Another key transformation was the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol .Molecular Structure Analysis

At the core of every prostaglandin molecule lies a distinctive twenty-carbon skeleton, featuring a central five-membered ring. This ring contains oxygen atoms at specific positions, imparting reactivity and distinct chemical properties to prostaglandins . The molecule’s overall size, shape, and biological activities are influenced by two long hydrophobic hydrocarbon chains, often referred to as "side chains" .Chemical Reactions Analysis

Prostaglandins play a critical role in various physiological processes. They possess unique functional groups, such as hydroxyl (-OH), keto (=O), and carboxyl (-COOH) groups, which contribute specific chemical properties to the prostaglandin, making it suitable for particular physiological functions .科学研究应用

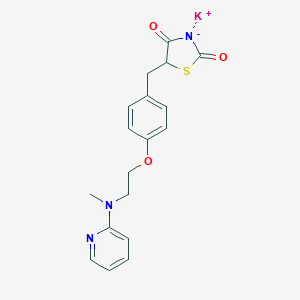

胃分泌抑制和消化性溃疡治疗

前列腺素类似物对胃分泌的显著抑制前列腺素A2甲酯类似物,特别是15(S)-15-甲基PGE2和16,16-二甲基PGE2,在口服时显著抑制了由五胃素刺激的胃分泌。这些发现表明由于它们的剂量依赖性和持续时间超过4小时的效力,它们在消化性溃疡治疗中具有潜在的临床应用价值。在给药剂量下没有副作用进一步强调了它们的治疗潜力 Robert et al., 1974。

增强胃粘液分泌前列腺素类似物15(R)15-甲基E2-甲酯,在口服150μg剂量时,被发现显著刺激消化性溃疡患者胃粘膜中的粘液分泌细胞。这一特性突显了它在促进胃溃疡愈合中的治疗相关性 Fung, Lee, & Karim, 1974。

抑制胃酸分泌口服和静脉注射前列腺素类似物16:16-二甲基E2-甲酯均显示出对基础和五胃素刺激的酸分泌的抑制作用。这种抑制作用表明与壁细胞的直接相互作用,表明这些类似物在消化性溃疡管理中具有潜在的治疗用途 Karim, Carter, Bhana, & Ganesan, 1973。

对壁细胞的直接作用和胃溃疡愈合口服给药的前列腺素E2及其15-甲基类似物被证明可以抑制基础酸分泌。这种作用被认为是直接作用于壁细胞,表明这些化合物在消化性溃疡治疗中的潜在价值 Karim, Carter, Bhana, & Ganesan, 1973。

临床胃分泌抑制背景

对胃酸和胃蛋白酶分泌的深远抑制作用在涉及32名健康男性志愿者的研究中,三种前列腺素(PG)E2的甲基类似物,特别是15(R)-15-甲基PGE2甲酯、15(S)-15-甲基PGE2甲酯和16,16-二甲基PGE2,被发现对胃酸和胃蛋白酶分泌具有深远且持久的抑制作用。这种抑制是由五胃素和肽酶餐引起的,表明这些甲基化PG类似物在消化性溃疡治疗中具有潜在的临床应用 Konturek, Kwiecień, Świerczek, Oleksy, Sito, & Robert, 1976。

促进胃溃疡愈合口服15(R)15-甲基前列腺素E2甲酯给予已证实患有胃溃疡的受试者,在2周内显著愈合。这一发现强调了它在促进胃溃疡愈合方面的有效性 Fung, Karim, & Tye, 1974。

未来方向

属性

IUPAC Name |

methyl (Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O4/c1-3-4-7-10-18(22)15-13-17-14-16-20(23)19(17)11-8-5-6-9-12-21(24)25-2/h5,8,13-19,22H,3-4,6-7,9-12H2,1-2H3/b8-5-,15-13+/t17-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBMOWIJGLUCFB-PMPHTVEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prostaglandin A2 methyl ester | |

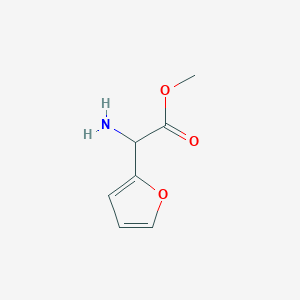

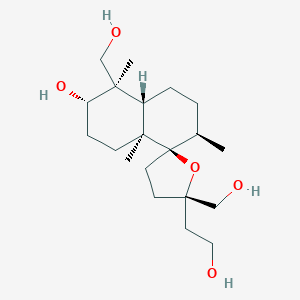

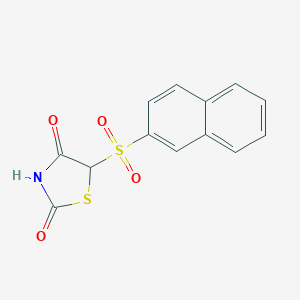

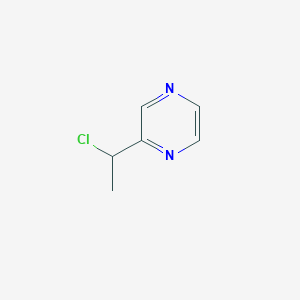

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Glycine, N-[(ethylamino)thioxomethyl]-(9CI)](/img/structure/B163746.png)

![1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one](/img/structure/B163755.png)

![6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine](/img/structure/B163762.png)